2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate
Description
This compound (molecular formula: C23H18N4O3S3, molecular weight: 494.6 g/mol) features a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a sulfanyl ethyl chain to a thiophene-2-carboxylate ester group. Key properties include a high logP value (6.9), indicating significant hydrophobicity, and a polar surface area of 167 Ų, suggesting moderate solubility .
Properties
Molecular Formula |
C15H11N3O2S3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H11N3O2S3/c19-13(12-6-3-8-21-12)20-7-9-22-14-16-17-15-18(14)10-4-1-2-5-11(10)23-15/h1-6,8H,7,9H2 |
InChI Key |
QGKCYNVBHDWTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CS4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole-Benzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole and benzothiazole rings.
Thioether Formation: The triazole-benzothiazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.
Esterification: Finally, the thiophene-2-carboxylic acid is esterified with the sulfanyl intermediate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfide Group
The sulfur atom in the sulfanyl (-S-) bridge demonstrates nucleophilic displacement under alkaline conditions. Key reactions include:
| Reactant | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Phenacyl bromide | Ethanol, triethylamine, reflux | Triazolo-benzothiazole derivatives | 65–78% | |
| Ethyl bromoacetate | DMF, 80°C, 6 h | Thioether-acetate conjugates | 52% |
These substitutions often preserve the triazole-benzothiazole core while introducing functional groups like esters or ketones .
Ester Hydrolysis and Transesterification
The thiophene-2-carboxylate ester undergoes hydrolysis or alcoholysis:
-
Acidic Hydrolysis : In 6M HCl at 100°C for 4 h, the ester converts to thiophene-2-carboxylic acid (quantitative yield).
-
Alkaline Methanolysis : With NaOH/MeOH (reflux, 2 h), methyl thiophene-2-carboxylate forms (89% yield).
Cyclization Reactions
The triazole ring participates in acid-catalyzed cyclizations to form fused heterocycles:
Example :
-
Reactant : Formic acid
-
Conditions : Reflux for 9 h
-
Product : 6-Methyl triazolo[3,4-b] benzothiazole (10% yield after purification) .
This reaction involves intramolecular dehydration, forming an additional bond between the triazole and benzothiazole moieties .
Cross-Coupling Reactions
The thiophene moiety enables Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-(4-Methoxyphenyl)thiophene analog | 73% |
These reactions expand the compound’s aromatic system, enhancing π-stacking interactions in biological targets .
Oxidative Transformations
The sulfide bridge oxidizes to sulfone or sulfoxide derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | RT, 12 h | Sulfoxide derivative | 85% | |
| mCPBA | CH₂Cl₂, 0°C to RT, 4 h | Sulfone derivative | 91% |
Oxidation alters electronic properties, potentially modulating binding affinity to enzymes like PARP .
Biological Interaction Pathways
While not strictly synthetic, the compound’s reactivity in biological systems includes:
-
PARP Inhibition : Competes with nicotinamide in PARP2/7/10/12/14/15 binding pockets via hydrogen bonding with catalytic glutamate residues .
-
Thiol-Mediated Redox Cycling : The sulfide group participates in glutathione-mediated reduction, generating reactive oxygen species (ROS) in cancer cells.
Stability Under Physiological Conditions
Key Synthetic Challenges and Optimizations
-
Low Yields in Cyclizations : Improved to 30–40% using microwave-assisted synthesis (150°C, 20 min) .
-
Purification : Requires chromatographic separation (cyclohexane/EtOAc) due to polar byproducts .
This compound’s multifunctional architecture positions it as a versatile scaffold for developing enzyme inhibitors and antimicrobial agents, with reactivity finely tunable via targeted substitutions .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring fused to a benzothiazole structure with a thiol group and an ethyl ester of thiophene-2-carboxylic acid. The synthesis typically involves several steps that require careful control of reaction conditions to ensure high yield and purity.
Synthesis Steps:
- Formation of the Triazole-Benzothiazole Unit : This can be achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : Introducing the sulfanyl group to the triazole-benzothiazole framework.
- Esterification : The final step involves esterifying with thiophene-2-carboxylic acid.
Biological Activities
Research indicates that compounds containing the triazolo[3,4-b]benzothiazole scaffold exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound have shown effectiveness against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. For example, molecular docking studies have indicated potential binding affinities to targets such as dihydrofolate reductase (DHFR) .
- Antimicrobial Properties : Similar compounds have displayed antimicrobial activity against a range of pathogens. The synthesis of related thiazole derivatives has been associated with significant antibacterial effects .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Potential : A study investigating the anticancer properties of triazolo-benzothiazole derivatives found that certain compounds exhibited effective cytotoxicity against HepG-2 cells comparable to standard drugs like cisplatin . This highlights their potential as chemotherapeutic agents.
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding interactions of these compounds with various biological targets. For instance, compounds similar to 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate have shown promising results in binding affinity studies for DHFR .
- Antimicrobial Activity : Research has demonstrated that thiazole derivatives possess significant antimicrobial activity against strains such as Bacillus subtilis. This suggests that similar structural motifs in this compound could yield effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzothiazole rings can engage in hydrogen bonding or π-π stacking interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolobenzothiazole Derivatives
N-(2-Methylphenyl)-2-((1,2,4)Triazolo(3,4-B)(1,3)Benzothiazol-3-Ylthio)Acetamide
- Molecular Formula : C17H14N4OS2
- Molecular Weight : 354.446 g/mol
- Key Differences : Replaces the thiophene-2-carboxylate group with an acetamide-linked 2-methylphenyl substituent.
Ethyl 4-Phenyl-2-[[2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-1-Ylsulfanyl)Acetyl]Amino]Thiophene-3-Carboxylate
- Molecular Formula : C23H18N4O3S3
- Molecular Weight : 494.6 g/mol
- Key Differences : Substitutes the triazole sulfur position (1-ylsulfanyl vs. 3-ylsulfanyl) and introduces a phenyl group on the thiophene ring.
- Implications : Structural isomerism and phenyl substitution may alter binding affinity to biological targets, though both compounds share similar logP values (~6.9) .
Triazolothiadiazole and Triazolothiazine Derivatives
3-(3’-Pyridyl)-6-Substituted-s-1,2,4-Triazolo[3,4-b]Thiadiazoles
- Key Features : Fused triazole-thiadiazole core with pyridyl substituents.
- Bioactivity : Demonstrates vasodilatory activity, with substituents like methyl or halogens enhancing efficacy.
- Comparison: The thiadiazole ring (vs. Bioactivity diverges due to distinct heterocyclic pharmacophores .
3-Phenyl-6,7-Dihydro-[1,2,4]Triazolo[3,4-b][1,3]Thiazines
- Key Features : Partially saturated thiazine ring fused with triazole.
- Application : Metalloenzyme inhibitors (e.g., β-lactamases).
- Comparison : Saturation introduces conformational flexibility, contrasting with the rigid benzothiazole system in the target compound. This flexibility may enhance binding to enzyme active sites .
Triazolothiadiazoles with Aryloxy Methylene Substituents
- General Structure : 3-Aryloxy methylene-6-alkyl/aryl triazolo[3,4-b]thiadiazoles.
- Key Modifications : Aryloxy groups increase lipophilicity and electron-withdrawing effects.
- Bioactivity : Antimicrobial and plant growth regulatory activities, attributed to enhanced membrane penetration.
- Comparison : The target compound’s thiophene carboxylate ester provides similar lipophilicity but may engage in unique hydrogen bonding via the ester carbonyl, altering target specificity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate is a member of the triazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₀H₉N₃OS₂
- Molecular Weight : 264.3 g/mol
Biological Activity Overview
The biological activities associated with this compound primarily stem from its triazole and benzothiazole moieties. Research indicates that these structures are linked to various pharmacological effects:
- Antimicrobial Activity : Compounds containing triazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported with minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary studies suggest that triazole derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . This indicates a promising avenue for the development of anticancer agents.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of triazole derivatives, suggesting their potential in treating inflammatory diseases .
Antimicrobial Studies
A study investigating the antimicrobial properties of various triazole derivatives found that those with benzothiazole substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study reported that specific derivatives demonstrated up to 16 times more potency than conventional antibiotics like ampicillin .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain triazolo-benzothiazole derivatives could induce apoptosis in cancer cells. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation .
Comparative Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.125–8 μg/mL | |
| Anticancer | IC50 values: 1.1–18.8 µM | |
| Anti-inflammatory | Significant reduction in inflammatory markers |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazole and benzothiazole rings can significantly enhance biological activity. For example, substituents on the thiophene ring have been shown to affect both potency and selectivity towards specific targets .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Solvent | Conditions | Key Reagents | Reference |
|---|---|---|---|---|
| Classical cyclization | 1,4-dioxane | Room temp, overnight | Benzoylisothiocyanate, ice/water | |
| Microwave-assisted | Solvent-free | 150°C, 30 min | Microwave reactor, thiourea |
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- Single-crystal X-ray diffraction : Resolves bond angles and crystallographic packing (e.g., mean C–C bond length = 0.003 Å, R factor = 0.032) .
- Spectroscopy : NMR for proton environment analysis, mass spectrometry (MS) for molecular weight validation.
- Purity assessment : HPLC with UV detection (≥97% purity criteria, as in catalog standards) .
Advanced: How can synthesis yields be optimized under microwave conditions?
Answer:
- Parameter tuning : Adjust microwave power (100–300 W), reaction time (10–60 min), and solvent polarity. Solvent-free conditions often enhance efficiency .
- Catalyst screening : Test thiourea derivatives or Lewis acids to accelerate cyclization.
- Comparative analysis : Validate improvements against classical methods using kinetic studies (e.g., reaction progress monitored via TLC) .
Advanced: What frameworks assess the compound’s environmental fate?
Answer:
Adopt methodologies from long-term ecological studies (e.g., Project INCHEMBIOL):
Abiotic distribution : Measure solubility, log P, and adsorption in soil/water systems .
Biotic transformation : Use microbial consortia to track degradation metabolites via LC-MS.
Risk modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .
Advanced: How to resolve spectral data discrepancies across synthesis batches?
Answer:
- Controlled replication : Repeat reactions with standardized reagents/solvents (e.g., 1,4-dioxane purity >99%) .
- Multi-technique validation : Cross-check NMR shifts with X-ray data (e.g., benzothiazole ring conformation) .
- Statistical analysis : Use principal component analysis (PCA) to identify outlier batches caused by impurities .
Basic: Which solvents are optimal for thiol-ene coupling steps?
Answer:
- Polar aprotic solvents : 1,4-dioxane or DMF enhance nucleophilicity of thiol groups .
- Temperature control : Reactions at 0–25°C minimize side-product formation during coupling .
Advanced: How to modify the triazolobenzothiazole core for structure-activity studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
